Rac N-Demethyl Dapoxetine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is primarily recognized for its application in the treatment of premature ejaculation, enhancing sexual performance by increasing serotonin levels in the brain. The compound is a derivative of dapoxetine, which is known for its rapid onset of action and short half-life, making it suitable for on-demand use.
Rac N-Demethyl Dapoxetine can be synthesized through various chemical processes, often involving the resolution of racemic dapoxetine. The compound's structure is derived from the parent compound dapoxetine, which is itself synthesized from simpler organic compounds.
Rac N-Demethyl Dapoxetine falls under the category of pharmacological agents as an antidepressant and is specifically classified as a selective serotonin reuptake inhibitor. Its molecular formula is with a molecular weight of approximately 291.39 g/mol.
The synthesis of Rac N-Demethyl Dapoxetine typically involves several steps, including the demethylation of dapoxetine. This can be achieved using various reagents and conditions to selectively remove the methyl group from the nitrogen atom.
Rac N-Demethyl Dapoxetine has a complex molecular structure characterized by a naphthalene moiety linked to an amine group. The compound's structure can be represented as follows:
Rac N-Demethyl Dapoxetine participates in various chemical reactions typical of amines and ethers, including:
The demethylation process often involves monitoring through techniques such as thin-layer chromatography (TLC) to assess reaction progress and purity.
The mechanism by which Rac N-Demethyl Dapoxetine exerts its effects primarily revolves around its action as a selective serotonin reuptake inhibitor. By inhibiting the reuptake of serotonin in the synaptic cleft, it increases serotonin availability, leading to enhanced neurotransmission.
Rac N-Demethyl Dapoxetine is primarily utilized in clinical settings for:
The metabolic transformation of dapoxetine yields rac N-Demethyl Dapoxetine via cytochrome P450-mediated N-demethylation, a process that fundamentally alters the molecule's physicochemical and pharmacological behavior [4] [7]. This metabolite serves as a pivotal marker in pharmacokinetic studies due to its role in dapoxetine's elimination pathway. Research indicates that while dapoxetine itself exhibits rapid absorption (Tₘₐₓ: 1.01–1.27 hours) and a biphasic elimination profile, its metabolites contribute to its overall pharmacokinetic behavior [4]. The rac configuration of this demethylated derivative enables comprehensive metabolic mapping, as it captures both enantiomeric contributions to dapoxetine’s biotransformation [7] [9].
Deuterated analogs like rac N-Demethyl Dapoxetine D3 hydrochloride (CAS 1329613-79-7) exemplify its analytical utility, where isotopic labeling facilitates precise mass spectrometry-based quantification of dapoxetine and its metabolites in biological matrices [10]. This enables researchers to:
Structurally, rac N-Demethyl Dapoxetine differs from dapoxetine through the absence of one methyl group from the amine moiety, converting the tertiary amine of dapoxetine to a secondary amine [3] [7]. This modification is represented in the SMILES notation as CNC(C1=CC=CC=C1)CCOC2=CC=CC3=CC=CC=C23 versus dapoxetine’s CN(C)C(C1=CC=CC=C1)CCOC2=CC=CC3=CC=CC=C23 [3]. The molecular weight reduction from approximately 305.4 g/mol (dapoxetine) to 291.39 g/mol provides a distinct mass signature for chromatographic detection [8] [9].
Stereochemically, the "rac" prefix denotes its racemic nature – an equal mixture of (R)- and (S)-enantiomers. This contrasts sharply with dapoxetine, which is administered as the single-enantiomer (+)-(S)-N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]-benzenemethanamine hydrochloride to optimize receptor binding [4]. The racemic state of the demethylated metabolite introduces analytical challenges in chromatographic separation, necessitating chiral stationary phases or derivatization techniques for enantiomeric resolution [2] [9]. This stereochemical divergence has profound implications:
Table 2: Structural and Stereochemical Comparison
Characteristic | rac N-Demethyl Dapoxetine | Dapoxetine |
---|---|---|
Amine Functional Group | Secondary amine | Tertiary amine |
Stereochemistry | Racemic mixture (50:50 R/S) | Single enantiomer (S-configuration) |
Molecular Weight | 291.39 g/mol | ~305.4 g/mol |
Chiral Centers | 1 (racemized) | 1 (defined configuration) |
Chromatographic Behavior | Requires chiral resolution methods | Resolvable via standard HPLC |
The loss of stereochemical integrity during demethylation exemplifies a broader phenomenon in drug metabolism where enzymatic transformations can racemize chiral centers, potentially generating metabolites with divergent biological activities [2].
As a recognized impurity in dapoxetine active pharmaceutical ingredients (APIs), rac N-Demethyl Dapoxetine is subject to stringent control per ICH Q3A(R2) and Q3B(R2) guidelines [6] [9]. Its inclusion in impurity profiles is mandatory for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs), where it typically serves as:
Notably, this compound is the precursor to rac N-Nitroso-N-Desmethyl Dapoxetine (VE0011527), a genotoxic nitrosamine impurity with a molecular weight of 320.38 g/mol (C₂₀H₂₀N₂O₂) [6]. Regulatory agencies including the FDA and EMA mandate strict limits (often <0.03 ppm) for such nitrosamines in pharmaceuticals due to carcinogenic potential [6]. The synthesis of rac N-Demethyl Dapoxetine as a reference material enables:
Table 3: Regulatory Applications of rac N-Demethyl Dapoxetine
Application Context | Purpose | Regulatory Guideline |
---|---|---|
Impurity Profiling | Quantification of specified degradant | ICH Q3A(R2), Q3B(R2) |
Nitrosamine Risk Assessment | Synthesis of nitroso derivatives for analytical calibration | FDA USP <1469>, EMA CHMP/102405/2020 |
Bioanalytical Method Validation | Metabolite quantification in pharmacokinetic studies | FDA Bioanalytical Method Validation Guidance |
Chiral Purity Assessment | Validation of enantiomeric separation methods | USP <621> Chromatography |
Pharmaceutical manufacturers employ rac N-Demethyl Dapoxetine during analytical method development (AMD), method validation (AMV), and quality control (QC) testing to establish robust control strategies throughout the drug product lifecycle [3] [9]. The compound's commercial availability as a high-purity reference standard (e.g., sc-391557 at $360/2.5 mg) underscores its critical role in maintaining regulatory compliance and drug safety [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: